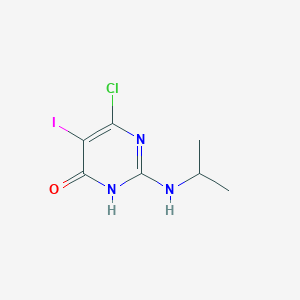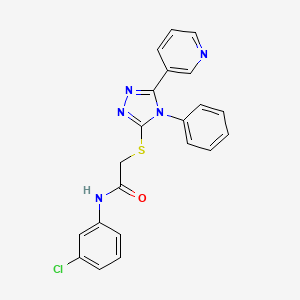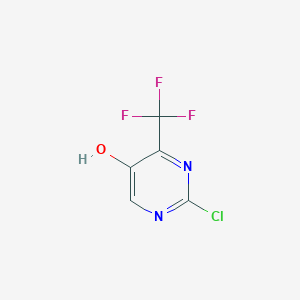![molecular formula C9H7F2NO2 B11782436 2-(Difluoromethoxy)-5-methylbenzo[d]oxazole](/img/structure/B11782436.png)
2-(Difluoromethoxy)-5-methylbenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluorometoxi)-5-metilbenzo[d]oxazol es un compuesto heterocíclico que presenta un núcleo de benzoxazol sustituido con un grupo difluorometoxi en la posición 2 y un grupo metilo en la posición 5.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(Difluorometoxi)-5-metilbenzo[d]oxazol normalmente implica la ciclación de precursores apropiados bajo condiciones específicas. Un método común es la condensación de 2-aminofenol con un aldehído o cetona adecuado, seguido de ciclación e introducción del grupo difluorometoxi. Las condiciones de reacción a menudo implican el uso de catalizadores y disolventes específicos para facilitar la formación del anillo de benzoxazol .
Métodos de Producción Industrial
La producción industrial de 2-(Difluorometoxi)-5-metilbenzo[d]oxazol puede implicar procesos de flujo continuo para garantizar un alto rendimiento y pureza. Estos métodos a menudo utilizan sistemas catalíticos avanzados y condiciones de reacción optimizadas para lograr una síntesis eficiente a gran escala .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(Difluorometoxi)-5-metilbenzo[d]oxazol se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar los correspondientes derivados de oxazol.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos al núcleo de benzoxazol.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción a menudo implican temperaturas, disolventes y catalizadores específicos para lograr las transformaciones deseadas .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de oxazol, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales, lo que lleva a una variedad de derivados de benzoxazol .
Aplicaciones Científicas De Investigación
2-(Difluorometoxi)-5-metilbenzo[d]oxazol tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible intermedio farmacéutico para el desarrollo de nuevos fármacos.
Industria: Utilizado en el desarrollo de materiales avanzados con propiedades específicas, como alta estabilidad térmica y características electrónicas únicas
Mecanismo De Acción
El mecanismo de acción de 2-(Difluorometoxi)-5-metilbenzo[d]oxazol implica su interacción con objetivos moleculares y vías específicas. El grupo difluorometoxi puede mejorar la lipofilia del compuesto, facilitando su absorción e interacción con las membranas biológicas. El núcleo de benzoxazol puede interactuar con diversas enzimas y receptores, modulando su actividad y conduciendo a efectos biológicos específicos .
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares incluyen otros derivados de benzoxazol con diferentes sustituyentes, como:
- 2-(Difluorometoxi)-5-fluorobenzo[d]oxazol
- 2-(Difluorometoxi)-5-clorobenzo[d]oxazol
- 2-(Difluorometoxi)-5-aminobenzo[d]oxazol .
Unicidad
2-(Difluorometoxi)-5-metilbenzo[d]oxazol es único debido a la presencia de ambos grupos difluorometoxi y metilo, que confieren propiedades químicas y biológicas específicas. El grupo difluorometoxi mejora la estabilidad y la lipofilia del compuesto, mientras que el grupo metilo puede influir en su reactividad e interacción con los objetivos biológicos .
Propiedades
Fórmula molecular |
C9H7F2NO2 |
|---|---|
Peso molecular |
199.15 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-5-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H7F2NO2/c1-5-2-3-7-6(4-5)12-9(13-7)14-8(10)11/h2-4,8H,1H3 |
Clave InChI |
GORZFJIDWJABPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=N2)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11782383.png)
![7-Chloro-1-methoxydibenzo[b,d]furan-4-carbonitrile](/img/structure/B11782386.png)


![tert-Butyl (5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl)carbamate](/img/structure/B11782400.png)



![tert-Butyl (1S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate](/img/structure/B11782431.png)

